N-(4-ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Lipophilicity clogP Physicochemical property

This unique piperidine-1-carboxamide combines a 4-ethoxyphenyl-urea head, a flexible thioether-linked furan-2-ylmethyl moiety, and a calculated logP of ~3.8 for predicted CNS permeability (TPSA 73.4 Ų). The soft Lewis-basic thioether sulfur enables selective interactions with metalloenzyme active sites (e.g., Zn²⁺, Fe²⁺), unavailable in ether or amine analogs. Aligned with patented Hsp70 inhibitor chemotypes (US10301279B2), it supports oncology programs targeting drug-resistant cancers. Additionally, the thioether linker offers a redox-sensitive switch for prodrug activation in oxidizing microenvironments. Procuring this ≥95% pure research chemical provides a multi-mechanistic scaffold for CNS screening libraries and targeted inhibitor optimization.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5
CAS No. 1396811-82-7
Cat. No. B2892860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
CAS1396811-82-7
Molecular FormulaC20H26N2O3S
Molecular Weight374.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSCC3=CC=CO3
InChIInChI=1S/C20H26N2O3S/c1-2-24-18-7-5-17(6-8-18)21-20(23)22-11-9-16(10-12-22)14-26-15-19-4-3-13-25-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23)
InChIKeyMQOVVRAYODJATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide (CAS 1396811‑82‑7): Chemical Identity and Physicochemical Baseline for Procurement Screening


N-(4-Ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide (CAS 1396811‑82‑7) is a fully synthetic, small‑molecule piperidine‑1‑carboxamide derivative with the molecular formula C₂₀H₂₆N₂O₃S and a molecular weight of 374.5 g mol⁻¹ [1]. The structure incorporates three functional domains: a 4‑ethoxyphenyl‑urea head group, a piperidine core, and a 4‑position pendant consisting of a thioether‑linked furan‑2‑ylmethyl moiety. The compound is catalogued primarily as a research chemical (typical purity ≥95 %) and is offered by multiple specialist screening‑compound suppliers . It falls within the broader patent space of substituted piperidine carboxamides claimed as Hsp70 inhibitors in patents assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences (China) [1].

Why In‑Class Piperidine‑1‑Carboxamide Analogs Cannot Substitute N‑(4‑Ethoxyphenyl)‑4‑(((furan‑2‑ylmethyl)thio)methyl)piperidine‑1‑carboxamide


Piperidine‑1‑carboxamide derivatives bearing a 4‑(thioether)‑methyl substituent and a N‑aryl urea terminus constitute a structurally diverse family in which small modifications dramatically alter physicochemical properties, target engagement, and selectivity [1]. The ethoxy substituent on the N‑phenyl ring modulates both lipophilicity and hydrogen‑bonding capacity, while the thioether‑linked furan introduces a conformationally flexible, sulfur‑containing side chain that influences solubility, metabolic stability, and potential metal‑coordination or π‑stacking interactions . A direct swap with the corresponding 4‑methoxy, 4‑chloro, or 2‑trifluoromethyl phenyl analogs—or with analogs bearing a sulfonyl in place of the thioether—is unsupported without quantitative head‑to‑head data, as the precise balance of logP, topological polar surface area, and molecular shape diverges sufficiently to alter binding mode, off‑target profile, and pharmacokinetic behavior. The quantitative evidence below illustrates the measurable physicochemical differentiators that form the minimum basis for scientific selection.

Quantitative Differentiators for N‑(4‑Ethoxyphenyl)‑4‑(((furan‑2‑ylmethyl)thio)methyl)piperidine‑1‑carboxamide


Predicted Lipophilicity (clogP) vs. 4‑Methoxy and 4‑Chloro Phenyl Analogs

The target compound’s predicted partition coefficient (clogP ≈ 3.8 ± 0.4) places it in an optimal range for passive membrane permeability while avoiding excessive lipophilicity that can promote phospholipidosis or poor aqueous solubility [1]. In comparison, the 4‑methoxy analog (N‑(4‑methoxyphenyl)‑4‑(((furan‑2‑ylmethyl)thio)methyl)piperidine‑1‑carboxamide) is predicted to have a clogP approximately 0.5 log units lower, whereas the 4‑chloro analog is predicted to be approximately 0.4 log units higher . Such differences can shift the molecule from a favorable drug‑like space into a zone of poorer oral absorption or higher metabolic clearance.

Lipophilicity clogP Physicochemical property

Topological Polar Surface Area (TPSA) Differentiation from Sulfonyl and Methoxy Analogs

The topological polar surface area (TPSA) of the target compound is calculated as 73.4 Ų [1]. The corresponding sulfonyl analog (N‑(4‑ethoxyphenyl)‑4‑(((furan‑2‑ylmethyl)sulfonyl)methyl)piperidine‑1‑carboxamide) exhibits a TPSA of approximately 96 Ų due to the additional oxygen atoms, while the 4‑methoxy analog displays a TPSA of ca. 67 Ų. The difference of >20 Ų between the thioether and sulfonyl forms is significant for blood‑brain barrier penetration potential (typically favorable below 80 Ų) [2].

TPSA Polar surface area Drug‑likeness

Number of Hydrogen Bond Acceptors (HBA) Differentiates from Amide and Sulfonamide Analogs

The target compound possesses 5 hydrogen bond acceptors (the urea carbonyl, the ethoxy oxygen, the furan oxygen, and the thioether sulfur) [1]. The corresponding sulfonyl analog increases the HBA count to 7, and the 4‑(2‑trifluoromethyl)phenyl analog introduces fluorine atoms that alter hydrogen‑bonding character without substantially changing HBA count. The lower HBA count of the ethoxy‑thioether variant contributes to a more favorable desolvation penalty for passive membrane permeation [2].

Hydrogen bond acceptor HBA count Physicochemical property

Fragment‑Based Structural Uniqueness: Thioether Sulfur as a Potential Metal‑Coordination or Redox Site

The presence of a thioether linker connecting the furan‑2‑ylmethyl group to the piperidine core distinguishes this compound from carboxamide analogs that employ an ether, amine, or direct carbon linkers. Thioether sulfurs are known to engage in weak metal‑coordination interactions (e.g., with Zn²⁺, Fe²⁺) and can undergo reversible oxidation to sulfoxide, providing a potential redox‑sensitive handle [1]. The 4‑methoxy‑benzyl analog (N‑(4‑methoxybenzyl)‑4‑(((furan‑2‑ylmethyl)thio)methyl)piperidine‑1‑carboxamide) shares the thioether motif but replaces the urea NH‑aryl with a benzyl‑urea, altering the conformational preference and hydrogen‑bonding pattern . No direct biochemical comparison data are publicly available.

Thioether Metal coordination Structural biology

Recommended Application Scenarios for N‑(4‑Ethoxyphenyl)‑4‑(((furan‑2‑ylmethyl)thio)methyl)piperidine‑1‑carboxamide Based on Physicochemical Evidence


CNS‑Penetrant Probe Design Leveraging Optimal TPSA and Lipophilicity

With a TPSA of 73.4 Ų and a clogP of approximately 3.8, this compound falls within the preferred physicochemical space for blood‑brain barrier penetration (TPSA < 80 Ų; clogP 2‑4) [1]. It is therefore a rational choice for CNS‑targeted screening libraries, where the sulfonyl analog (TPSA ≈ 96 Ų) would be excluded at the design stage. Procurement teams building CNS‑focused compound collections should prioritize this thioether analog over the corresponding sulfonyl derivatives.

Metalloenzyme Inhibitor Screening Exploiting Thioether Sulfur

The thioether sulfur atom provides a soft Lewis‑base site capable of interacting with transition metal ions (e.g., Zn²⁺, Fe²⁺) commonly found in metalloenzyme active sites [1]. This property is absent in ether‑ and amine‑linked analogs. The compound is therefore a suitable candidate for screening against zinc‑dependent hydrolases, iron‑containing oxidoreductases, or other metalloproteins, where the thioether may contribute to binding affinity or selectivity.

Hsp70 Inhibitor Medicinal Chemistry Starting Point

The parent patent family (US‑10301279‑B2) explicitly claims piperidine‑1‑carboxamide derivatives as Hsp70 inhibitors with potential for reversing drug resistance in tumors [1]. Although the specific biological activity of this compound has not been publicly disclosed, its structural alignment with the patented chemotype supports its use as a starting scaffold for Hsp70 inhibitor optimization, particularly in oncology programs targeting drug‑resistant cancers.

Redox‑Sensitive Prodrug or Bioconjugation Handle

The thioether linker can undergo enzymatic or chemical oxidation to the corresponding sulfoxide or sulfone in vivo, offering a potential redox‑sensitive switch [1]. This feature may be exploited for the design of prodrugs that are activated under oxidizing conditions (e.g., in inflamed tissues or the tumor microenvironment). The ethoxy‑thioether analog thus holds an advantage over ether‑ or amine‑linked congeners that lack this redox‑responsive functionality.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.